

2,3,3-Tribromopropenoic acid CAS number and IUPAC name

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Compound of Interest

Compound Name: 2,3,3-Tribromopropenoic acid

Cat. No.: B1628225

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Technical Guide: 2,3,3-Tribromopropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,3,3-Tribromopropenoic acid**, a compound of interest in environmental science and toxicology. This document consolidates available data on its chemical identity, properties, and toxicological assessment methodologies.

Chemical Identification

IUPAC Name: 2,3,3-tribromoprop-2-enoic acid

CAS Number: 71815-46-8[1][2][3][4][5][6][7]

2,3,3-Tribromopropenoic acid is a brominated disinfection byproduct that can be formed during the chlorination of water.[1][2][3][5][8][9][10] It is recognized for its cytotoxic potential in mammalian cells, which has been observed in chronic cytotoxicity experiments.[1][2][3][5][8][10]

Physicochemical Properties

Detailed experimental data on the physical properties of **2,3,3-Tribromopropenoic acid** are not extensively available in peer-reviewed literature. The following table summarizes the available data.

Property	Value	Source(s)
Molecular Formula	C ₃ HBr ₃ O ₂	[1][2][3][5]
Molecular Weight	308.75 g/mol	[1][2][3][5]
Appearance	White to pale yellow crystalline solid (General for similar organic acids)	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Soluble in water, alcohol, ether, chloroform, and benzene (General for similar organic acids)	[9]

Experimental Protocols

While specific experimental protocols for the synthesis or toxicological analysis of **2,3,3-Tribromopropenoic acid** are not detailed in the available literature, this section outlines a generalized protocol for assessing the cytotoxicity of water disinfection byproducts, a common practice for this class of compounds.

Mammalian Cell Cytotoxicity Assay (General Protocol)

The cytotoxicity of disinfection byproducts is frequently evaluated using in vitro cell-based assays, with Chinese Hamster Ovary (CHO) cells being a common model.[2][8][11][12][13]

Objective: To determine the concentration-dependent cytotoxic effects of a test compound on mammalian cell viability.

Materials:

- Chinese Hamster Ovary (CHO) cell line
- Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics

- 96-well microplates
- Test compound (**2,3,3-Tribromopropenoic acid**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control (e.g., a known cytotoxic agent)
- Negative control (solvent vehicle)
- Cell viability reagent (e.g., MTT, XTT, or a neutral red-based assay)
- Microplate reader

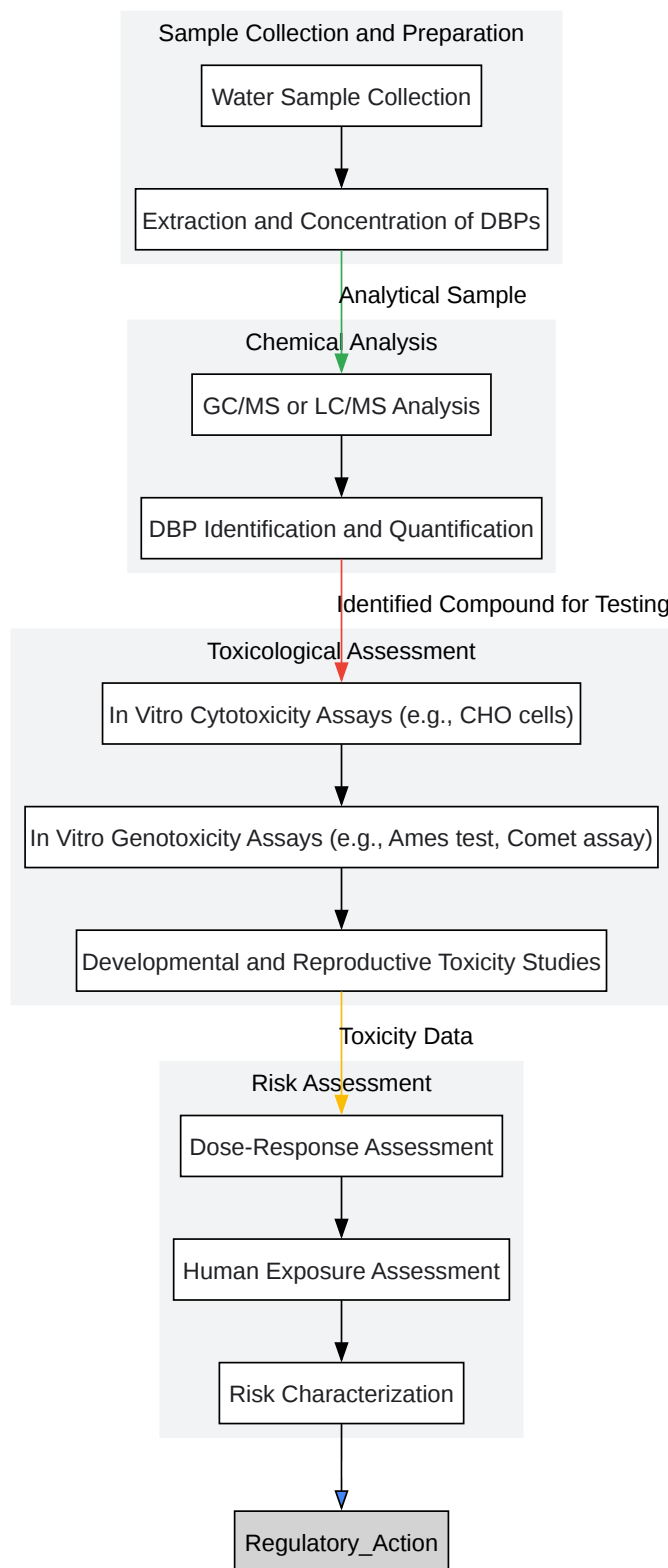
Procedure:

- **Cell Seeding:** CHO cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Exposure:** A dilution series of the test compound is prepared in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of the test compound. Control wells receive the medium with the solvent vehicle or the positive control.
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
- **Viability Assessment:** After the incubation period, the cell viability is assessed using a suitable reagent. For an MTT assay, the MTT solution is added to each well and incubated to allow for the formation of formazan crystals. The medium is then removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Data Analysis:** The absorbance is measured using a microplate reader at the appropriate wavelength. The cell viability is expressed as a percentage of the negative control. The data is then plotted as cell viability versus compound concentration, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is calculated.

Logical Workflows and Diagrams

As specific signaling pathways for **2,3,3-Tribromopropenoic acid** are not documented, the following diagram illustrates a general workflow for the identification and toxicological assessment of water disinfection byproducts, which is a relevant process for this compound.

General Workflow for Toxicological Assessment of Water Disinfection Byproducts

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Caption: General workflow for the toxicological assessment of water disinfection byproducts.

Relevance to Drug Development

Currently, **2,3,3-Tribromopropenoic acid** is primarily of interest as an environmental contaminant and is not a focus of drug development efforts. Its cytotoxic properties, however, underscore the importance of understanding the mechanisms of action of halogenated organic compounds. Such knowledge can be valuable in the broader context of designing safe and effective pharmaceuticals and in understanding potential toxicological liabilities of drug candidates with similar structural motifs.

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